molecular formula C22H28N2O7 B8628093 diethyl 2-(acetylamino)-2-[5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentyl]malonate

diethyl 2-(acetylamino)-2-[5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentyl]malonate

Cat. No.: B8628093
M. Wt: 432.5 g/mol
InChI Key: AQWXRDXJAJAWRK-UHFFFAOYSA-N
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Description

diethyl 2-(acetylamino)-2-[5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentyl]malonate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an acetamido group, a phthalimido group, and a malonate ester. These functional groups contribute to its reactivity and potential utility in synthetic chemistry and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-(acetylamino)-2-[5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentyl]malonate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phthalimido Intermediate: The synthesis begins with the reaction of phthalic anhydride with an appropriate amine to form the phthalimido intermediate.

    Alkylation: The phthalimido intermediate is then alkylated with a suitable alkyl halide to introduce the pentyl chain.

    Acetamidation: The resulting compound is then reacted with acetic anhydride to introduce the acetamido group.

    Malonate Ester Formation: Finally, the compound is esterified with diethyl malonate under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

diethyl 2-(acetylamino)-2-[5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentyl]malonate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

diethyl 2-(acetylamino)-2-[5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentyl]malonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, allowing for the construction of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein interactions due to its unique functional groups.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which diethyl 2-(acetylamino)-2-[5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentyl]malonate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or proteins, inhibiting their activity or altering their function. The acetamido and phthalimido groups can form hydrogen bonds and other interactions with biological targets, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    diethyl 2-(acetylamino)-2-[5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentyl]malonate: Unique due to its combination of acetamido, phthalimido, and malonate ester groups.

    Diethyl 2-acetamido-2-(5-aminopentyl)-malonate: Lacks the phthalimido group, resulting in different reactivity and applications.

    Diethyl 2-acetamido-2-(5-phthalimidopentyl)-succinate: Similar structure but with a succinate ester instead of a malonate ester.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both acetamido and phthalimido groups allows for versatile interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H28N2O7

Molecular Weight

432.5 g/mol

IUPAC Name

diethyl 2-acetamido-2-[5-(1,3-dioxoisoindol-2-yl)pentyl]propanedioate

InChI

InChI=1S/C22H28N2O7/c1-4-30-20(28)22(23-15(3)25,21(29)31-5-2)13-9-6-10-14-24-18(26)16-11-7-8-12-17(16)19(24)27/h7-8,11-12H,4-6,9-10,13-14H2,1-3H3,(H,23,25)

InChI Key

AQWXRDXJAJAWRK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCCCCN1C(=O)C2=CC=CC=C2C1=O)(C(=O)OCC)NC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Diethyl acetamidomalonate (2.80 g, 12.9 mmole) in 10 ml dimethylformamide (dried over 4A sieves, degassed) was added dropwise over 15 minutes to a suspension of sodium hydride (515 mg of 60% NaH/oil washed free of oil with hexane, 12.9 mmole) in 10 ml DMF with external cooling to maintain reaction temperature <10° C. The reaction mixture was warmed slowly to room temperature over 45 minutes. A solution of 5-phthalimidopentyl bromide (4.24 g, 14.3 mmole) in 10 ml DMF was added in four portions at room temperature while maintaining the internal temperature <40° C. The mixture was stirred for 24 hours until complete by TLC (product Rf =0.43, starting material Rf =0.32 (B)). Upon completion, the reaction mixture pH was adjusted to "pH 6" (pH 0-14, ColorpHast indicator strips, E. Merck, moistened) with 4N HCl/dioxane. The solvent was removed by rotary evaporation to give 9.10 g of an oil, which was purified by Still column chromatography (230-400 mesh Whatman G-60 silica gel, 320 g, CHCl3 eluant). The purified adduct 5 was crystallized from ethyl acetate/cyclohexane, 1:3. Yield: 4.35 g (78%). Mp 70°-72° C. TLC: Rf =0.43 (B). MW calc 432.19, found 432. Anal. calc for C22H28N2O7 : C, 61.10; H, 6.53; `N, 6.48. Found: C, 60.72; H, 6.61: n, 6.12. HPLC 97.4%. 1H NMR (CDCl3) 1.15 (2H, m), 1.25 (6H, t, 7 Hz), 1.33 (2H, br m), 1.56 (3H, s), 1.66 (4H, m), 2.05 (1H, s), 2.32 (2H, m), 3.65 (2H, t, 7 Hz), 4.25 (4H, q, 7 Hz), 7.72 (2H, m) and 7.90 (2H, m) for AA'BB"system.
Quantity
2.8 g
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515 mg
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10 mL
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4.24 g
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10 mL
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